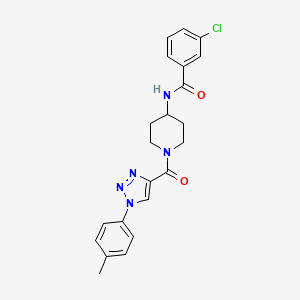

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a combination of a benzamide group, a piperidine ring, and a triazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting it to a carboxylic acid.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

- p-carboxybenzamide derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H22ClN5O2

- Molecular Weight : 423.9 g/mol

- CAS Number : 1251630-86-0

The structure consists of a triazole ring, a piperidine moiety, and a benzamide group, which contribute to its biological activity and interaction with various molecular targets.

Antimicrobial Activity

Research indicates that compounds containing triazole structures often exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal and bacterial growth. For instance, derivatives of triazoles have been synthesized and tested for their antimicrobial efficacy against various pathogens. Studies have shown that compounds similar to 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can effectively combat resistant strains of bacteria and fungi, making them valuable in developing new antibiotics .

Anticancer Potential

The unique structure of this compound suggests potential applications in cancer therapy. Compounds with triazole and piperidine functionalities have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The interaction of the compound with specific enzymes or receptors involved in cancer pathways may provide a mechanism for its anticancer effects. Preliminary studies indicate that similar compounds show promising results in inhibiting tumor growth in vitro .

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound). These studies typically involve assessing the compound's effect on various cell lines to evaluate its cytotoxicity and mechanism of action. For example, research has shown that related compounds can significantly reduce cell viability in cancer cell lines while sparing normal cells .

Synthesis and Characterization

Several studies have focused on the synthesis of similar compounds through various organic reactions, including cycloaddition and amidation techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the enhanced biological activity of compounds containing both triazole and piperidine rings. These studies often involve structure-activity relationship (SAR) analyses to determine how modifications to the chemical structure affect biological outcomes .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the suppression of cancer cell proliferation . The triazole ring and piperidine moiety play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Substituted Pyrazolo[1,5-A]pyridine Compounds: These compounds also act as kinase inhibitors and share structural similarities with the triazole and piperidine moieties.

Alpha-cinnamide Compounds: These are known for their histone deacetylase (HDAC) inhibitory activity and have applications in cancer therapy.

Uniqueness

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Actividad Biológica

3-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C22H22ClN5O

- Molecular Weight : 423.9 g/mol

Its structure includes a p-tolyl group and a piperidinyl moiety linked to a triazole ring, which enhances its bioactivity through various interactions with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds containing the 1,2,3-triazole structure exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found promising results against several bacterial strains. Specifically, compounds with similar structural features to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of 1,2,3-triazoles has been extensively studied. Various assays (e.g., DPPH and ABTS) revealed that certain derivatives possess strong antioxidant activity. For instance, compound derivatives showed significant inhibition of free radicals comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to the relevance of cholinesterase inhibitors in treating neurodegenerative diseases such as Alzheimer's. Studies indicated that some triazole derivatives exhibited noncompetitive inhibition against AChE, highlighting their therapeutic potential in neuroprotection .

Case Study 1: Antitubercular Activity

In a recent investigation into novel anti-tubercular agents, triazole derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving human embryonic kidney cells (HEK-293) assessed the safety profile of triazole derivatives. The results indicated that many compounds were non-toxic at therapeutic concentrations, making them suitable candidates for further development in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The triazole ring disrupts bacterial cell wall synthesis or function.

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress.

- Enzyme Interaction : The piperidine moiety may enhance binding affinity to AChE and other enzymes involved in neurotransmission.

Propiedades

IUPAC Name |

3-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-5-7-19(8-6-15)28-14-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-3-2-4-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZCUTXIRPGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.